LY 364947 is a member of the class of pyrazoles carrying pyridin-2-yl and quinolin-4-yl substituents at positions 3 and 4 respectively. It has a role as a TGFbeta receptor antagonist. It is a member of pyrazoles, a member of pyridines and a member of quinolines. 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline is a natural product found in Exserohilum rostratum with data available.
Mechanism of Action
Kinase Inhibition: These heterocycles are frequently found in kinase inhibitors. This molecule might interact with the ATP-binding site of specific kinases, thereby inhibiting their activity [, , , , , , ].
Receptor Binding: The molecule might exhibit affinity for specific receptors, acting as an agonist or antagonist, and modulating downstream signaling pathways [].
Applications
Anticancer agents: Many compounds containing these heterocycles have shown promising anticancer activities by inhibiting various kinases involved in cancer cell growth and proliferation [, , , , , , ].
Antimicrobial agents: Some derivatives have exhibited antimicrobial activity against various bacterial and fungal strains [, , ].
Antioxidant agents: Certain compounds with these heterocyclic motifs have shown antioxidant properties [].
Treatment of fibrotic diseases: Inhibitors of transforming growth factor beta (TGF-beta) type I receptor (ALK5), which often contain pyrazole and pyridine rings, are being investigated for treating fibrotic diseases [].
Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. [] In preclinical studies, it demonstrated significant reduction in collagen expression, a key marker of fibrosis, in both liver and kidney disease models. []
Relevance: GW788388 shares a core structure with 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline, consisting of a pyridine ring linked to a pyrazole ring, which is further substituted with a pyridine ring (forming a pyridinylpyrazolylpyridine moiety). This structural similarity suggests potential for overlapping biological activity. []
Compound Description: This copper(II) complex is formed with the ligand 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid (L) and CuCl2·2H2O. [] It exhibits notable biological activity, inhibiting protein tyrosine phosphatase 1B (PTP1B) and demonstrating antiproliferative effects against MCF7 breast cancer cells. []
Relevance: The ligand L in this complex shares a key structural motif with 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline - a pyridine ring directly linked to a pyrazole ring. [] The presence of this shared motif, a pyridinylpyrazole, suggests potential for similar biological activities or targeting profiles. []
Compound Description: This series of novel compounds was synthesized and screened for antimicrobial activity. [] They demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, as well as against the fungus Schccaromycies cerevisiae. []
Relevance: This series shares the central pyridinylpyrazole moiety with 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline. [] The variations within the series primarily involve substitutions on the phosphonate and aniline groups, highlighting the potential for modifications to this core structure while retaining biological activity. []
Compound Description: This series of compounds, designated as 4a-l, was synthesized via Krohnke's reaction. [] They were then screened for antimicrobial activity. []
Relevance: These compounds share a similar pyridinylpyrazole core structure with 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline, indicating a potential commonality in their mechanism of action or biological targets. []
Compound Description: This series, labeled as 5a-f, was synthesized and screened for antibacterial and antifungal activities. []
Relevance: Similar to the 4a-l series, these compounds also possess the pyridinylpyrazole core structure found in 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline. [] The inclusion of coumarin moieties suggests possible applications in areas where coumarins are known to be biologically active. []
Compound Description: Compound 5 is a potent TGFβRI kinase inhibitor. [] In preclinical studies, it has shown promising antitumor activity, particularly when used in combination with other therapies. []
Relevance: While structurally distinct from 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline, compound 5 targets the same biological pathway (TGFβ signaling) as GW788388, which shares the pyridinylpyrazolylpyridine core with the target compound. [, ] This highlights the therapeutic significance of this signaling pathway and potentially points towards alternative structures that could be explored for modulating TGFβ activity.
Compound Description: This compound was structurally characterized and found to form a three-dimensional supramolecular architecture through hydrogen bonding and C—H⋯π interactions. []
Relevance: This compound features two pyridinylpyrazole units linked by a selenium atom, further emphasizing the importance of the pyridinylpyrazole moiety, also present in 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline, as a building block for diverse chemical structures. []
Compound Description: This series of compounds exhibited potent inhibitory activity against G-protein-coupled receptor kinase 2 (GRK2) and GRK5. [] These kinases have been implicated in heart failure, making this series of compounds a potential starting point for developing new heart failure therapeutics. []
Relevance: This series highlights the versatility of the pyridinylpyrazole core found in 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline. [] Although the specific biological targets differ, the presence of this shared motif within a series exhibiting potent activity underscores its potential as a pharmacophore for diverse therapeutic applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY2811376 has been used in trials studying the basic science of Alzheimer's Disease. (S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a natural product found in Aspergillus terreus with data available.
LY2780301 is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
LY2857785 is an inhibitor of cyclin-dependent kinase 9 (Cdk9; IC50 = 0.011 µM). It also inhibits Cdk8 and Cdk7 (IC50s = 0.016 and 0.246 µM, respectively), as well as five kinases in a panel of 114 kinases (IC50s = <0.1 µM for all). LY2857785 inhibits proliferation in a panel of 48 patient-derived solid tumor cell lines, including colon, non-small cell lung, and prostate cancer cells, as well as a panel of 24 hematologic tumor cell lines, including acute lymphoblastic leukemia and multiple myeloma cells, with mean IC50 values of 0.22 and 0.197 µM, respectively. It inhibits phosphorylation of DNA-dependent RNA polymerase II (RNAP II) in peripheral blood mononuclear cells (PBMCs) isolated from patients with acute myeloid leukemia (AML) or chronic lymphocytic leukemia (CLL; IC50s = 0.044 and 0.145 µM, respectively). LY2857785 (3, 6, and 9 mg/kg) reduces tumor growth in an MV4-11 rat xenograft model. LY2857785 is a potent CDK9 inhibitor with potential anticancer activity. LY2857785 significantly reduces RNAP II CTD phosphorylation and dramatically decreases MCL1 protein levels to result in apoptosis in a variety of leukemia and solid tumor cell lines. LY2857785 inhibits the growth of a broad panel of cancer cell lines, and is particularly efficacious in leukemia cells, including orthotopic leukemia preclinical models as well as in ex vivo acute myeloid leukemia and chronic lymphocytic leukemia patient tumor samples. The inhibition of CDK9 may represent a promising approach as a cancer therapeutic target, especially in hematologic malignancies.
LY 290324 is an orally active, potent and selective cysteinyl leukotriene ((LTD4) receptor antagonist. In vitro, LY290324 was a potent and persistent antagonist of the contractile responses to LTD4 and LTE4 with pA2 values of 9.1 +/- 0.2 and 8.9 +/- 0.17 respectively. It is also effective in reducing antigen-induced bronchospasm in immunologically sensitised animals.